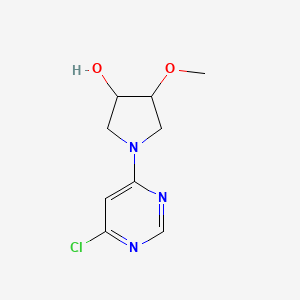
1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol
Übersicht
Beschreibung
1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-Chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolidine ring substituted with a chloropyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 213.67 g/mol. The inclusion of the chloropyrimidine structure suggests potential interactions with biological macromolecules, making it a valuable candidate for drug development.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in diseases such as cancer.
- Receptor Modulation : It may act on receptors, affecting their activation state and influencing downstream signaling pathways.
These interactions often result in altered cellular processes, including proliferation, apoptosis, and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar pyrimidine derivatives have demonstrated significant inhibition rates against key kinases involved in tumor progression.
Table 1: Inhibition Rates of Related Compounds
| Compound Name | Target Kinases | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| Compound A | Raf1 | 66% | 8.3 |
| Compound B | JNK1 | 67% | 7.5 |
| This compound | TBD | TBD | TBD |
Note: Data for this compound are pending further experimental validation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or membranes, potentially leading to bactericidal effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds has provided insights into optimizing the biological activity of this compound:
- Substituent Variations : Modifications on the pyrrolidine ring have been shown to enhance potency against specific targets.
- Chlorine Atom Positioning : The position of the chlorine atom on the pyrimidine ring significantly affects binding affinity and selectivity.
Table 2: SAR Analysis of Pyrimidine Derivatives
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Methyl | 2 | Increased potency |
| Ethyl | 3 | Decreased potency |
| Chlorine | 6 | Essential for activity |
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Inhibition of Spleen Tyrosine Kinase (Syk) : A related compound was found to inhibit Syk effectively, suggesting that similar mechanisms could be explored for our target compound .
- Dual Kinase Inhibitors : Research has shown that compounds with dual inhibition profiles against kinases like Raf1 and JNK1 exhibit enhanced anticancer properties .
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-15-7-4-13(3-6(7)14)9-2-8(10)11-5-12-9/h2,5-7,14H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELAGGYBPMCFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















